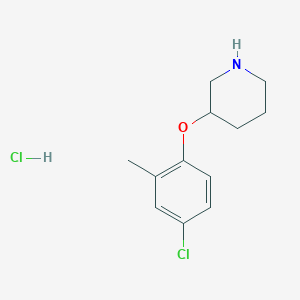![molecular formula C13H18ClNO3 B1424655 Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1219977-30-6](/img/structure/B1424655.png)
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
説明
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties in Derivatives
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride derivatives, specifically those modified with S, N, and Se (like methyl salicylate derivatives), have been synthesized and their photophysical properties examined. These derivatives show diverse absorption spectra and characteristic emission features, which could be significant for understanding and utilizing their photophysical behaviors (Yoon et al., 2019).
Application in Electrochromic Devices
A pyrrole derivative associated with Methyl Red has been synthesized and studied for its electrochromic properties. This research demonstrates the potential application of this compound derivatives in devices such as pH sensors, owing to their color-changing properties under different conditions (Almeida et al., 2017).
Role in Novel Heterocyclic Systems
The compound has been utilized in the synthesis of novel heterocyclic systems, showcasing its versatility in creating complex chemical structures (Yahodkina-Yakovenko et al., 2018).
Antibacterial Activity of Derivatives
Derivatives of this compound have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This finding highlights its potential application in developing new antibacterial agents (Eldeab, 2019).
Application in Organic Synthesis
The compound has been involved in various organic synthesis processes, indicating its usefulness in the preparation of complex organic compounds. This includes its role in synthesizing intermediates for herbicides and pharmaceuticals (Yuan-xiang, 2008).
作用機序
The compound also contains a pyrrolidine moiety , which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Pyrrolidines are found in many natural and synthetic compounds with biological activity. They can act as ligands for various biological targets, and their properties can be modified by changing the substituents on the nitrogen atom or the carbon atoms of the ring.
生化学分析
Biochemical Properties
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cholinergic receptors, modulating neurotransmitter activity . Additionally, it may affect the activity of enzymes involved in metabolic pathways, such as acetylcholinesterase, by inhibiting or activating their function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance dopamine levels in neuronal cells, thereby affecting neurotransmission and cognitive functions . Furthermore, it may alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been found to interact with cholinergic receptors, enhancing acetylcholine signaling . Additionally, it may inhibit or activate enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase, thereby influencing neurotransmitter levels and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cognitive functions and neurotransmitter activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as motor activity depression and hypotensive effects . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy .
特性
IUPAC Name |
methyl 2-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-5-3-2-4-10(12)9-17-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVDQRVPKDNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-30-6 | |
| Record name | Benzoic acid, 2-[(3-pyrrolidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)

![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)
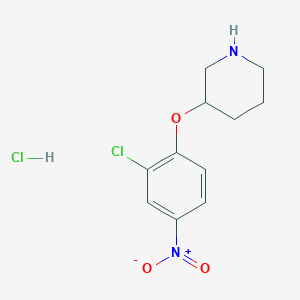
![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)
![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)
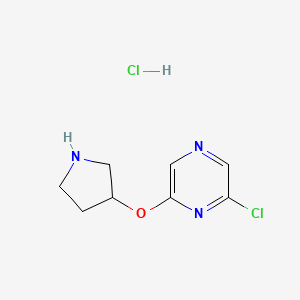

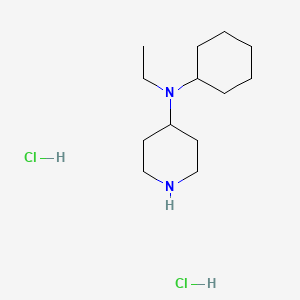
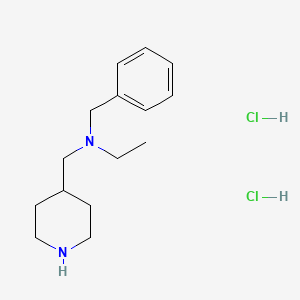
![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)
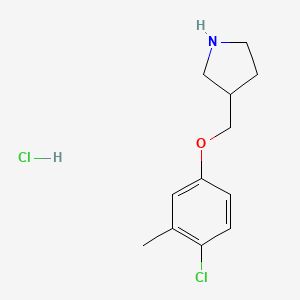
![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)
